Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-5-bromo-3-methoxybenzoate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-amino-5-bromo-3-methoxybenzoate
Executive Summary & Structural Analysis
Methyl 2-amino-5-bromo-3-methoxybenzoate is a highly functionalized aniline derivative serving as a critical "orthogonally reactive" scaffold in medicinal chemistry. Its structure features three distinct reactive sites—an electron-rich aniline, an electrophilic methyl ester, and a bromine handle—enabling the rapid assembly of polycyclic heterocycles such as quinazolines, indoles, and benzimidazoles, which are ubiquitous in kinase inhibitor design (e.g., EGFR, mTOR, and PRMT5 pathways).
Molecular Identity
-
IUPAC Name: Methyl 2-amino-5-bromo-3-methoxybenzoate
-
Molecular Formula: C
H BrNO -
Core Scaffold: Anthranilic acid ester (functionalized)
-
Key Precursor CAS: 864293-44-7 (Corresponding Acid: 2-amino-5-bromo-3-methoxybenzoic acid)[1][2]
Molecular Weight & Isotopic Distribution
Precise molecular weight characterization is vital for this compound due to the presence of Bromine, which creates a distinct 1:1 isotopic split (M and M+2) in Mass Spectrometry (MS).
| Parameter | Value | Notes |
| Average Molecular Weight | 260.09 g/mol | Used for stoichiometric calculations. |
| Monoisotopic Mass ( | 258.9844 Da | Primary peak in High-Res MS. |
| Isotope Peak ( | 260.9824 Da | Secondary peak (~97% relative abundance to |
| Exact Mass | 258.9844 | For HRMS calibration. |
Isotopic Signature Visualization (MS Logic)
The following diagram illustrates the expected Mass Spectrometry logic for identifying this intermediate, highlighting the characteristic Bromine doublet.
Figure 1: Predicted Mass Spectrometry fragmentation logic showing the characteristic 1:1 bromine isotope split.
Physicochemical Properties (In Silico & Experimental)
Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting solubility in biological assays.
| Property | Value (Predicted) | Experimental Context |
| LogP (Octanol/Water) | 2.24 – 2.70 | Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc). |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Good membrane permeability predictor; <140 Ų threshold. |
| H-Bond Donors | 1 (NH | Critical for binding site interactions (hinge region of kinases). |
| H-Bond Acceptors | 4 (N, O, O, Br) | Facilitates chelation and hydrogen bonding. |
| Melting Point | 72–76 °C | Solid at room temperature; easy to handle/weigh. |
| Solubility | DMSO, DMF, DCM | Poor water solubility; requires organic co-solvents for bio-assays. |
Synthetic Protocol: Preparation from Precursors
While the ester is commercially available from select building-block vendors, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route proceeds via the bromination of the commercially available 2-amino-3-methoxybenzoic acid, followed by esterification.
Reaction Workflow
Figure 2: Two-step synthetic pathway from commercially available anthranilic acid derivatives.
Detailed Methodology
Step 1: Regioselective Bromination
-
Rationale: The amino group at C2 and methoxy group at C3 are ortho/para directors. However, the amino group is a stronger activator. Position 5 is para to the amino group and meta to the directing ester/acid group, making it the most nucleophilic site for bromination.
-
Protocol:
-
Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in Dichloromethane (DCM) or DMF (10 volumes).
-
Cool to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Avoid Br
liquid to prevent over-bromination. -
Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS (Target [M+H]+ ~246/248 for acid).
-
Workup: Dilute with water, extract with EtOAc, wash with sodium thiosulfate (to remove excess bromine), dry over MgSO
, and concentrate.
-
Step 2: Methyl Ester Formation
-
Rationale: Converting the carboxylic acid to a methyl ester protects the acid functionality and improves solubility for subsequent cross-coupling reactions.
-
Protocol:
-
Dissolve the intermediate acid in anhydrous Methanol (MeOH).
-
Add concentrated H
SO (0.1 eq) or Thionyl Chloride (SOCl , 1.2 eq) dropwise at 0°C. -
Heat to reflux (65°C) for 6–12 hours.
-
Workup: Concentrate solvent, neutralize with saturated NaHCO
, extract with DCM. -
Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Hexane:EtOAc).
-
Synthetic Utility in Drug Discovery[3][4][5]
This molecule is a "linchpin" intermediate. Its value lies in the ability to undergo sequential, selective reactions.
Divergent Synthesis Pathways
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Suzuki-Miyaura Coupling (C5 Position): The aryl bromide allows for palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups. This is often used to extend the molecule into the "solvent-exposed region" of a kinase binding pocket.
-
Cyclization (C1/C2 Positions): The adjacent amino (C2) and ester (C1) groups react with formamide, urea, or guanidine to form Quinazolin-4(3H)-ones , a privileged scaffold in oncology (e.g., EGFR inhibitors).
Application Diagram
Figure 3: Divergent synthetic utility showing transition to bioactive scaffolds.
Analytical Characterization Standards
To validate the identity of the synthesized or purchased material, the following analytical criteria must be met.
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).
1H NMR Expectations (DMSO-d6, 400 MHz)
- 7.0–7.5 ppm: Two aromatic protons (meta-coupling, doublets, J ~2 Hz).
-
6.0–6.5 ppm: Broad singlet (NH
, exchangeable with D O). -
3.8–3.9 ppm: Singlet (3H, -OCH
). -
3.7–3.8 ppm: Singlet (3H, -COOCH
).
References
-
ChemicalBook. (2025). 2-Amino-5-bromo-3-methoxybenzoic acid Properties and Synthesis. Retrieved from
-
PubChem. (2025).[3] Methyl 2-amino-5-bromo-3-methylbenzoate (Analog Reference).[3] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Synthesis and Troubleshooting of Amino-Bromo-Benzoate Derivatives. Retrieved from
-
Mulvaney, K., et al. (2025).[4][5] PRMT5 as a Target in Lung and Pancreatic Cancers.[4] Cancer Research / Drug Target Review.[4] Retrieved from
-
TheraIndx. (2025).[4] Optimizing mTOR Inhibitors with Property-Based Drug Design. Retrieved from
